1,3-Bis(morpholinomethyl)-5-(isopentyloxyphenyl)-5-methylhydantoin
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Overview
Description
1,3-Bis(morpholinomethyl)-5-(isopentyloxyphenyl)-5-methylhydantoin is a complex organic compound known for its unique chemical structure and properties This compound is part of the hydantoin family, which is characterized by a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(morpholinomethyl)-5-(isopentyloxyphenyl)-5-methylhydantoin typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hydantoin Core: The initial step involves the formation of the hydantoin core through the reaction of an appropriate amine with glyoxylic acid or its derivatives.
Introduction of the Morpholinomethyl Groups: The morpholinomethyl groups are introduced via a Mannich reaction, where formaldehyde and morpholine are reacted with the hydantoin core.
Attachment of the Isopentyloxyphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(morpholinomethyl)-5-(isopentyloxyphenyl)-5-methylhydantoin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable solvent and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of substituted hydantoin derivatives.
Scientific Research Applications
1,3-Bis(morpholinomethyl)-5-(isopentyloxyphenyl)-5-methylhydantoin has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(morpholinomethyl)-5-(isopentyloxyphenyl)-5-methylhydantoin involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, its antifungal activity may be attributed to its ability to inhibit key enzymes involved in fungal cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(morpholinomethyl)-2-imidazolidone: Similar in structure but with different substituents, leading to distinct chemical and biological properties.
1,3-Bis(morpholinomethyl)-imidazolidine-2-thione: Contains a thione group instead of a carbonyl group, affecting its reactivity and applications.
Uniqueness
1,3-Bis(morpholinomethyl)-5-(isopentyloxyphenyl)-5-methylhydantoin is unique due to the presence of the isopentyloxyphenyl group, which imparts specific chemical properties and potential applications not found in similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
98402-17-6 |
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Molecular Formula |
C25H38N4O5 |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
5-methyl-5-[4-(3-methylbutoxy)phenyl]-1,3-bis(morpholin-4-ylmethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C25H38N4O5/c1-20(2)8-13-34-22-6-4-21(5-7-22)25(3)23(30)28(18-26-9-14-32-15-10-26)24(31)29(25)19-27-11-16-33-17-12-27/h4-7,20H,8-19H2,1-3H3 |
InChI Key |
KNCJPWUQIYTCDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2CN3CCOCC3)CN4CCOCC4)C |
Origin of Product |
United States |
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